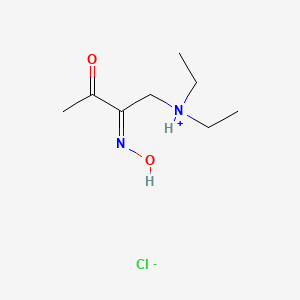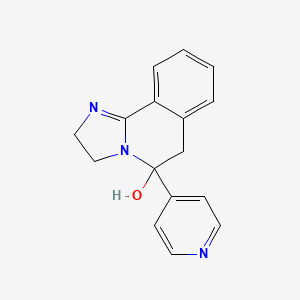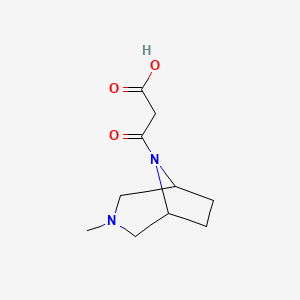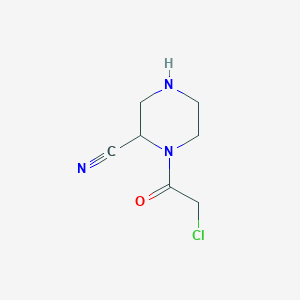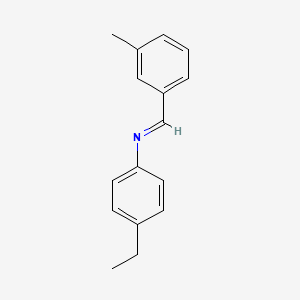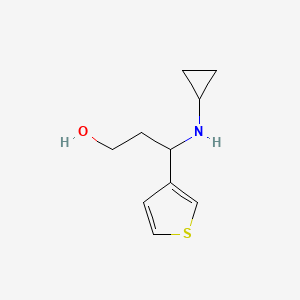
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol is a chemical compound known for its unique structure and properties It is a derivative of oxolane, featuring two hydroxymethyl groups and three hydroxyl groups, making it highly functional and reactive
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected sugar derivative.
Protection and Deprotection: The hydroxyl groups are protected using protecting groups like acetals or silyl ethers to prevent unwanted reactions.
Oxidation and Reduction: The protected sugar is subjected to oxidation to introduce the oxolane ring, followed by reduction to yield the desired diol.
Deprotection: The protecting groups are removed to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalysts to enhance yield and purity.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Participating in metabolic pathways, such as glycolysis or the pentose phosphate pathway, depending on its derivatives and modifications.
Comparison with Similar Compounds
(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-3,4-diol: A stereoisomer with different spatial arrangement of atoms.
(2S,3S,4S,5S)-2,5-bis(methoxymethyl)oxolane-3,4-diol: A derivative with methoxy groups instead of hydroxyl groups.
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4-,5+,6+/m0/s1 |
InChI Key |
MCHWWJLLPNDHGL-UNTFVMJOSA-N |
Isomeric SMILES |
C([C@H]1[C@H]([C@@H]([C@@H](O1)CO)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


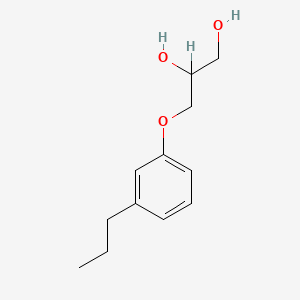
![2H-1,2,3-Triazolo[4,5-f]quinoxaline](/img/structure/B13953029.png)
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B13953035.png)
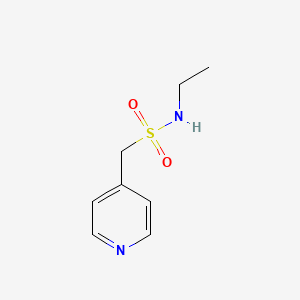
![(5-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13953048.png)


![3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13953073.png)
